Product packaging for 4-Chloro-2-nitroaminopyridine(Cat. No.:)

4-Chloro-2-nitroaminopyridine

Cat. No.: B8703483
M. Wt: 173.56 g/mol
InChI Key: ABZPYHVZTGBLBD-UHFFFAOYSA-N
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Description

General Overview of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, serves as a fundamental scaffold in a multitude of chemical structures. enpress-publisher.com Its derivatives are integral to numerous natural products, including essential vitamins and alkaloids. researchgate.netrsc.org In the realm of medicinal chemistry, the pyridine nucleus is a privileged structure, found in a vast number of FDA-approved drugs. researchgate.netrsc.org The versatility of the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological and physical properties of molecules. enpress-publisher.com This has led to the development of pyridine-containing compounds with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. tandfonline.comresearchgate.netnih.gov

Beyond pharmaceuticals, substituted pyridines are crucial in agrochemicals, such as herbicides and fungicides, and in the creation of dyes and polymers. enpress-publisher.comresearchgate.netchemicalbook.com The ongoing exploration of new synthetic methodologies to access diverse pyridine derivatives continues to be a major focus of chemical research, highlighting their enduring importance. bohrium.comacs.org

Rationale for Investigating 4-Chloro-2-nitroaminopyridine: Focus on Structural Uniqueness and Synthetic Potential

This compound is a specialized pyridine derivative that has garnered attention due to its unique combination of functional groups. The presence of a chloro group at the 4-position and a nitroamino group at the 2-position on the pyridine ring creates a distinct electronic and steric environment, offering a platform for a variety of chemical transformations.

The chloro substituent serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. smolecule.com Simultaneously, the nitroamino group can participate in various reactions, including reduction to an amino group or other transformations, further expanding the synthetic possibilities. smolecule.comgoogle.com This dual reactivity makes this compound a valuable intermediate in the construction of more complex, highly functionalized pyridine-based molecules. Its structural features suggest its potential as a building block for novel compounds with applications in medicinal chemistry and materials science. The study of its reactivity and applications is an active area of research, aimed at unlocking its full synthetic potential.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H4ClN3O2 chembk.com
Molecular Weight173.56 g/mol nih.gov
Melting Point148 °C (decomp) chembk.com
pKa4.89±0.30 chembk.com
LogP1.70 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN3O2 B8703483 4-Chloro-2-nitroaminopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)nitramide

InChI

InChI=1S/C5H4ClN3O2/c6-4-1-2-7-5(3-4)8-9(10)11/h1-3H,(H,7,8)

InChI Key

ABZPYHVZTGBLBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)N[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Nitroaminopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). youtube.com The electron deficiency is more pronounced at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. youtube.com In 4-chloro-2-nitroaminopyridine, the presence of the strongly electron-withdrawing nitroamino group at the C2 position further enhances the electrophilicity of the ring, making it highly susceptible to attack by nucleophiles. youtube.com

Reactivity at the C4-Chloro Position

The C4 position of this compound is the primary site for nucleophilic attack. The chlorine atom at this position serves as an effective leaving group, and the stability of the intermediate Meisenheimer complex is enhanced by the ability of the electronegative nitrogen atom in the pyridine ring and the nitro group to delocalize the negative charge. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored. This reactivity allows for the introduction of a wide range of functional groups at the C4 position. While specific studies on this compound are limited, the reactivity can be inferred from analogous compounds like 4-chloro-3-nitropyridine derivatives, which readily undergo substitution with various nucleophiles under mild conditions. researchgate.net

Common nucleophiles that react at the C4 position include primary and secondary amines, thiols, and alkoxides. These reactions are foundational for synthesizing a diverse array of 4-substituted-2-nitroaminopyridine derivatives.

NucleophileProduct StructureProduct NameTypical Conditions
Primary/Secondary Amine (R¹R²NH)Structure of 4-amino substituted pyridine4-(R¹,R²-amino)-2-nitroaminopyridineHeating in a suitable solvent (e.g., ethanol, DMF)
Thiol (RSH)Structure of 4-thioether substituted pyridine4-(R-thio)-2-nitroaminopyridineBase (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF)
Alkoxide (RO⁻)Structure of 4-alkoxy substituted pyridine4-(R-alkoxy)-2-nitroaminopyridineReaction with corresponding alcohol in the presence of a base (e.g., NaH)
Azide (N₃⁻)Structure of 4-azido substituted pyridine4-Azido-2-nitroaminopyridineSodium azide in a polar aprotic solvent (e.g., DMF, NMP)

Transformations Involving Other Electrophilic Centers

While the C4 carbon is the most reactive electrophilic center for SNAr reactions in this compound, other positions are significantly less reactive. The C2 and C6 positions are also electron-deficient; however, the C2 position is already substituted, and the C6 position lacks a suitable leaving group. The C3 and C5 positions are less electrophilic and are not typically sites for nucleophilic attack. Therefore, SNAr reactions on this molecule occur with high regioselectivity at the C4 position.

Transformations of the 2-Nitroamino Functional Group

The 2-nitroamino group (-NHNO₂) is a versatile functional moiety that can undergo several transformations, including reduction and rearrangement reactions.

Reduction Reactions Leading to Alternative Amino or Nitroso Derivatives

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org The nitroamino group can be reduced to yield different products depending on the reagents and reaction conditions employed.

Mild reducing agents can selectively reduce the nitro group to a hydroxylamine or a nitroso group. More potent reduction methods, such as catalytic hydrogenation (e.g., using H₂ with a Palladium, Platinum, or Nickel catalyst) or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl), typically lead to the full reduction of the nitro group to an amine. masterorganicchemistry.comgoogle.com In the case of this compound, this would result in the formation of the corresponding 4-chloro-pyridine-2-hydrazine derivative. Further reduction could potentially cleave the N-N bond, although this is less common for hydrazine derivatives under these conditions.

Reaction Type Reagent(s) Product
Partial ReductionZn / NH₄Cl, H₂O4-Chloro-N-hydroxy-pyridine-2-amine
Full ReductionFe / HCl or H₂ / Pd-C1-(4-Chloropyridin-2-yl)hydrazine

Acid-Catalyzed and Thermal Rearrangement Reactions of the Nitroamino Moiety

Aromatic N-nitroamines are known to undergo rearrangement reactions under both acidic and thermal conditions, often referred to as the nitramine rearrangement. rsc.orgrsc.org

In an acid-catalyzed process, the reaction is typically initiated by the protonation of the amino nitrogen. rsc.orgdatapdf.com This is followed by a rearrangement mechanism that can be intramolecular, leading to the migration of the nitro group from the nitrogen atom to a carbon atom on the aromatic ring. Theoretical studies on N-nitroanilines suggest mechanisms involving the homolytic dissociation of the protonated species to generate a radical cation and nitrogen dioxide within a solvent cage, which then recombine at an ortho or para position. rsc.org For this compound, this would likely lead to the formation of 2-amino-4-chloro-nitropyridine isomers.

Thermal rearrangements of aromatic nitroamines can also occur, often proceeding through a radical pair mechanism initiated by the homolysis of the N–N bond. rsc.org However, these reactions generally require higher activation energy than their acid-catalyzed counterparts. rsc.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. google.comresearchgate.net Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making it extremely resistant to attack by electrophiles.

In the case of this compound, the pyridine ring is already substituted with two powerful electron-withdrawing groups: the chloro group and the nitroamino group. The cumulative deactivating effect of the ring nitrogen and these two substituents renders the aromatic nucleus virtually inert to electrophilic aromatic substitution under all but the most forcing conditions. Any attempts to perform reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely result in no reaction or decomposition of the starting material.

Cyclization and Annulation Reactions Utilizing this compound

Extensive research has been conducted on the synthesis of fused heterocyclic ring systems, which are of significant interest due to their diverse biological activities. Methodologies for constructing these systems often involve the cyclization and annulation reactions of substituted pyridines. However, a thorough review of the available scientific literature reveals a notable absence of studies specifically detailing the use of this compound as a direct precursor in such reactions.

Formation of Fused Heterocyclic Ring Systems

The synthesis of fused heterocyclic systems such as pyrazolopyridines and triazolopyridines typically relies on the reactions of appropriately substituted pyridine derivatives. For instance, the reaction of 2-chloropyridines with hydrazine derivatives is a common route to pyrazolopyridines, while reactions involving 2-aminopyridines or 2-hydrazinopyridines are often employed for the formation of triazolopyridine cores.

Despite the presence of a reactive chlorine atom and a nitrogen-based substituent in this compound, which theoretically could serve as handles for cyclization reactions, no specific examples of its successful application in the synthesis of fused heterocyclic ring systems have been documented in the reviewed literature. The unique electronic properties conferred by the nitroamino group may influence the reactivity of the pyridine ring in ways that have not yet been explored or reported for annulation reactions.

Synthetic Utility of 4 Chloro 2 Nitroaminopyridine As a Versatile Building Block

Precursor for the Design and Synthesis of Complex Heterocyclic Compounds

There is no available scientific literature detailing the use of 4-Chloro-2-nitroaminopyridine as a direct precursor for the synthesis of complex heterocyclic compounds. While related pyridine (B92270) derivatives are common building blocks in organic synthesis, the specific reaction pathways and resulting complex structures originating from this compound are not documented in the retrieved sources.

Application in Multi-Step Organic Synthesis for Advanced Molecular Architectures

Information regarding the application of this compound in multi-step organic synthesis to create advanced molecular architectures is not present in the available literature. The role of this specific compound as an intermediate or key component in the total synthesis of complex natural products or functional materials has not been reported.

Derivatization Strategies for Expanding Chemical Diversity

Specific methods for the derivatization of this compound are not described in the scientific literature found.

Functionalization at the Nitroamino Group

There are no documented strategies for the selective functionalization of the nitroamino group (-NHNO₂) in this compound. Reactions such as alkylation, acylation, reduction to a hydrazine derivative, or other transformations specific to this functional group on this particular pyridine scaffold have not been reported.

Transformations at the Pyridine Ring

While nucleophilic aromatic substitution of the chloride at the C-4 position is a plausible reaction for many chloropyridines, no specific examples or studies involving this compound undergoing such transformations have been found. The influence of the 2-nitroamino group on the reactivity of the C-4 chloro substituent has not been experimentally detailed.

Computational and Theoretical Chemistry Investigations of 4 Chloro 2 Nitroaminopyridine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For a molecule like 4-chloro-2-nitroaminopyridine, the HOMO is likely to be localized on the amino group and the pyridine (B92270) ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of a molecule. In this compound, the nitro group and the chlorine atom would create electronegative (red) regions, susceptible to nucleophilic attack, while the amino group and hydrogen atoms would constitute electropositive (blue) regions, prone to electrophilic attack.

Table 1: Representative HOMO-LUMO Energy Data for an Analogous Nitroaromatic Compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-3.21
HOMO-LUMO Gap (ΔE)3.64

Note: This data is illustrative for a substituted nitroaromatic compound and not specific to this compound.

Conformational Analysis and Torsional Strain Studies of Molecular Geometry

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis involves identifying the most stable arrangement of atoms (conformers) and the energy barriers between them. For this compound, a key area of conformational flexibility is the rotation around the C-N bond of the nitroamino group.

Torsional strain can arise from the repulsion between electron clouds of adjacent atoms or groups as they rotate around a single bond. By performing a potential energy surface (PES) scan, where the dihedral angle of the nitroamino group relative to the pyridine ring is systematically varied, the conformers with the lowest energy can be identified. These stable conformations are likely to be those that minimize steric hindrance and optimize electronic interactions, such as intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group. In the solid state, molecules generally adopt low-strain conformations; however, intermolecular forces can sometimes lead to higher-energy conformers being favored. researchgate.net

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO2 group, and the C-Cl stretching. For instance, in a related compound, 2-amino-5-chloropyridine, DFT calculations have been used to assign vibrational modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. Comparing the calculated chemical shifts with experimental data can help to confirm the proposed structure and assign specific resonances to individual atoms. Data for analogous compounds like 4-chloro-2-nitroaniline (B28928) can provide an indication of the expected chemical shifts.

Table 2: Predicted Vibrational Frequencies for a Substituted Chloropyridine Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3520
N-H Symmetric Stretch3410
C-H Stretch3080
C=N Stretch1620
NO₂ Asymmetric Stretch1580
NO₂ Symmetric Stretch1350
C-Cl Stretch750

Note: These are representative frequencies for a substituted chloropyridine and are not specific to this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers (activation energies) associated with these transformations. This provides a deeper understanding of reaction kinetics and selectivity.

For the synthesis of this compound, computational studies could elucidate the mechanism of the nitration of 4-chloro-2-aminopyridine or the amination of a dinitro-chloropyridine precursor. By modeling the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes. The calculated activation energy can be related to the reaction rate. Such studies have been instrumental in understanding the mechanisms of nucleophilic aromatic substitution on related nitro-activated aromatic rings.

Analysis of Intermolecular Interactions and Solid-State Packing Phenomena (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hydrogen Bonding: The nitroamino group in this compound contains both hydrogen bond donors (the N-H group) and acceptors (the nitro oxygens and the pyridine nitrogen). This allows for the formation of a network of intermolecular hydrogen bonds, which are likely to be a dominant force in the crystal packing.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with neighboring rings. These interactions, which arise from the overlap of p-orbitals, can be either face-to-face or edge-to-face. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) substituents on the ring will influence the electrostatic potential of the aromatic face and thus the nature and strength of these stacking interactions. In related chloropyridine structures, offset face-to-face π-stacking has been observed. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact, such as those involved in hydrogen bonding and π-π stacking, can be readily identified.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 4 Chloro 2 Nitroaminopyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 4-Chloro-2-nitroaminopyridine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule.

In a typical ¹H NMR spectrum of a substituted pyridine (B92270) ring, the chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents—in this case, the chloro, and nitroamino groups. The electron-withdrawing nature of the chloro and nitro groups would be expected to deshield the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm values). The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) between adjacent protons would reveal their relative positions on the pyridine ring, confirming the substitution pattern.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the pyridine ring and any associated functional groups. The chemical shifts of the carbon atoms are also sensitive to the electronic environment, providing further evidence for the molecular structure. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, leading to a definitive assignment of all signals and complete structural confirmation. Dynamic studies using variable temperature NMR could also provide insights into conformational changes or restricted rotation around the N-NO₂ bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents expected values based on the analysis of similar structures.)

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-3~7.0-7.5Doublet~5-6
H-5~8.0-8.5Doublet of doublets~5-6, ~1-2
H-6~8.5-9.0Doublet~1-2
NHBroad singlet--
CarbonExpected Chemical Shift (δ, ppm)
C-2~150-155
C-3~110-115
C-4~145-150
C-5~120-125
C-6~140-145

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected frequencies include the N-H stretching vibration of the amino group, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, C=N and C=C stretching vibrations of the pyridine ring, and the C-Cl stretching vibration. The positions of these bands can provide insights into the electronic structure and bonding within the molecule.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Cl bond.

Table 2: Expected Vibrational Frequencies for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents expected values based on the analysis of similar structures.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch3300 - 3500IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
NO₂ Asymmetric Stretch1500 - 1570IR
NO₂ Symmetric Stretch1300 - 1370IR
C=C/C=N Ring Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the determination of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) can provide mass measurements with high accuracy (typically to within 5 ppm). This level of precision is crucial for confirming the molecular formula of the compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable structural information, corroborating the structure determined by NMR. Common fragmentation patterns for a molecule like this compound might include the loss of the nitro group (NO₂), the chlorine atom (Cl), or cleavage of the pyridine ring.

**Table 3: Expected HRMS Data for this compound (C₅H₄ClN₃O₂) ** (Note: As specific experimental data for this compound is not publicly available, this table represents expected values.)

IonCalculated m/zExpected Fragmentation Pathway
[M+H]⁺174.0074Protonated molecule
[M-NO₂]⁺128.0196Loss of nitro group
[M-Cl]⁺139.0303Loss of chlorine atom

X-ray Crystallography for Absolute Stereochemistry and Supramolecular Architecture Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would confirm the connectivity of the atoms and the planarity of the pyridine ring.

Furthermore, X-ray crystallography reveals the supramolecular architecture of the compound, which is the arrangement of molecules in the crystal lattice through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. In the case of this compound, the amino group can act as a hydrogen bond donor, while the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. The chlorine atom could also participate in halogen bonding. Understanding these intermolecular interactions is crucial for predicting the physical properties of the material, such as its melting point and solubility.

Table 4: Hypothetical Crystallographic Data for this compound (Note: As a crystal structure for this specific compound has not been publicly reported, this table outlines the type of data that would be obtained from an X-ray diffraction experiment.)

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume (V)ų
Molecules per unit cell (Z)Integer value
Key Bond Lengthse.g., C-Cl, N-N, N-O (Å)
Key Bond Anglese.g., C-N-N, O-N-O (°)
Hydrogen Bonding InteractionsDonor-Acceptor distances and angles

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-nitroaminopyridine, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis typically involves sequential nitration, hydrolysis, and chlorination. For example, nitration of a pyridine derivative (e.g., 2-aminopyridine) with fuming nitric acid in concentrated sulfuric acid at 45–50°C yields intermediates like 2-amino-5-nitropyridine. Subsequent hydrolysis with NaOH and chlorination using reagents like POCl₃ or PCl₃ introduces the chloro substituent. Temperature control during nitration (45–50°C) and neutralization pH adjustment (pH 6) are critical for yield optimization .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms nitro and chloro groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity. Structural data from databases like NIST Chemistry WebBook provide reference spectra for cross-verification .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Solubility impacts reaction medium selection: for nucleophilic substitutions, DMF enhances reactivity by stabilizing transition states. Recrystallization from ethanol/water mixtures (1:3 v/v) is recommended for purification .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) model electronic properties such as HOMO-LUMO gaps and charge distribution. Basis sets (e.g., 6-311+G(d,p)) account for electron correlation and polarization effects. DFT predicts nitro group electron-withdrawing effects, directing electrophilic attacks to the pyridine ring’s meta-position. Validation against experimental UV-Vis spectra ensures accuracy .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies in vibrational frequencies (IR/Raman) or NMR chemical shifts can arise from solvent effects or approximations in computational models. Multi-method validation (e.g., comparing DFT results with MP2 or CCSD(T) calculations) and implicit solvent models (e.g., PCM in Gaussian) improve alignment. Empirical scaling factors (0.96–0.98 for B3LYP) adjust vibrational frequencies .

Q. How can nucleophilic substitution reactions of this compound be optimized for regioselectivity?

  • Methodological Answer : The chloro group’s activation by the nitro substituent facilitates substitution at the 4-position. Kinetic control (low temperature, 0–5°C) with strong nucleophiles (e.g., amines in THF) minimizes side reactions. Catalytic additives like KI (for Finkelstein reactions) or phase-transfer agents (e.g., TBAB) enhance reactivity. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.